Cas no 35450-34-1 (4'-Bromo-2-nitrobiphenyl)

4'-Bromo-2-nitrobiphenyl is a brominated nitrobiphenyl derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromo and nitro functional groups, enables selective reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex biphenyl scaffolds. The compound's high purity and stability under standard conditions make it suitable for applications in medicinal chemistry and material science. Its well-defined molecular properties allow for precise modifications, aiding in the development of novel compounds with tailored functionalities. Proper handling is recommended due to potential sensitivity to light and moisture.
4'-Bromo-2-nitrobiphenyl structure
4'-Bromo-2-nitrobiphenyl structure
Product Name:4'-Bromo-2-nitrobiphenyl
CAS No:35450-34-1
MF:C12H8BrNO2
MW:278.101422309875
MDL:MFCD00086504
CID:1470116
PubChem ID:21857647
Update Time:2025-06-08

4'-Bromo-2-nitrobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-2-nitrobenzene
    • 4'-Bromo-2-nitrobiphenyl
    • AG-B-97916
    • 1,1'-Biphenyl, 4'-bromo-2-nitro-
    • 4'-Brom-2-nitro-biphenyl
    • CTK1B6939
    • 4'-bromo-2-nitro-biphenyl
    • 2-nitro-4'-bromo-biphenyl
    • SureCN483903
    • 2-Nitro-4'-brom-biphenyl
    • 4-Bromo-2'-nitrobiphenyl
    • 4'-Bromo-2-Nitro-1,1'-biphenyl
    • SCHEMBL483903
    • 1-(4-Bromophenyl)-2-nitro-benzene
    • DTXSID30618899
    • nitro 4'bromobiphenyl
    • CS-0205817
    • 35450-34-1
    • BS-28035
    • AKOS015960274
    • 4'-Bromo-2-nitrobiphenyl, AldrichCPR
    • MFCD00086504
    • XH1117
    • MDL: MFCD00086504
    • Inchi: 1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H
    • InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 276.97384
  • Monoisotopic Mass: 276.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 65-68 ºC
  • Solubility: Almost insoluble (0.016 g/l) (25 º C),
  • PSA: 43.14

4'-Bromo-2-nitrobiphenyl Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi

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4'-Bromo-2-nitrobiphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:35450-34-1)4'-Bromo-2-nitrobiphenyl
Order Number:A1157015
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:36
Price ($):481.0
Email:sales@amadischem.com

4'-Bromo-2-nitrobiphenyl Related Literature

Additional information on 4'-Bromo-2-nitrobiphenyl

Chemical Profile of 4'-Bromo-2-nitrobiphenyl (CAS No. 35450-34-1)

4'-Bromo-2-nitrobiphenyl, with the chemical formula C12H7BrNO2, is a biphenyl derivative featuring both bromine and nitro substituents. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile structural framework, which makes it a valuable intermediate in the development of various bioactive molecules.

The presence of both electron-withdrawing and electron-donating groups in 4'-Bromo-2-nitrobiphenyl imparts unique reactivity, enabling its use in a wide range of chemical transformations. The bromine atom at the 4'-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the nitro group at the 2-position can be reduced to an amine or converted into other functional moieties, offering multiple pathways for derivatization.

In recent years, 4'-Bromo-2-nitrobiphenyl has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating biphenyl-based scaffolds that exhibit inhibitory activity against kinases and other enzymes implicated in cancer and inflammatory diseases. The nitro group, in particular, has been leveraged to develop prodrugs that release active therapeutic agents under specific physiological conditions, enhancing drug delivery efficiency.

Moreover, the compound has found applications in materials science, where its rigid biphenyl core contributes to the development of liquid crystals and organic semiconductors. The bromine substituent allows for further modifications that can fine-tune electronic properties, making 4'-Bromo-2-nitrobiphenyl a promising candidate for optoelectronic devices.

Recent advancements in computational chemistry have also highlighted 4'-Bromo-2-nitrobiphenyl as a candidate for structure-based drug design. Molecular modeling studies suggest that its biphenyl ring system can effectively interact with protein targets, providing a scaffold for designing high-affinity ligands. This has spurred interest in synthesizing analogs of 4'-Bromo-2-nitrobiphenyl to optimize binding interactions and improve pharmacological profiles.

The synthesis of 4'-Bromo-2-nitrobiphenyl typically involves nitration of biphenyl followed by bromination at the desired position. Modern synthetic methodologies have refined these processes to enhance yield and selectivity, reducing byproducts and improving overall efficiency. Such improvements are crucial for large-scale production and industrial applications.

From a regulatory perspective, 4'-Bromo-2-nitrobiphenyl is not classified as a hazardous or controlled substance under current international guidelines. However, its handling requires standard laboratory precautions due to its potential reactivity. Researchers working with this compound should adhere to good laboratory practices (GLP) to ensure safety and reproducibility.

The growing interest in 4'-Bromo-2-nitrobiphenyl underscores its importance as a versatile intermediate in chemical research. As new methodologies emerge and our understanding of biological systems advances, the applications of this compound are likely to expand further. Future research may explore its role in developing novel therapeutics and advanced materials, solidifying its position as a cornerstone in synthetic chemistry.

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Amadis Chemical Company Limited
(CAS:35450-34-1)4'-Bromo-2-nitrobiphenyl
A1157015
Purity:99%
Quantity:5g
Price ($):481.0
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